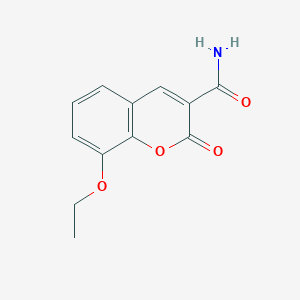![molecular formula C13H19NO B5266587 N-[1-(2,4-dimethylphenyl)ethyl]propanamide](/img/structure/B5266587.png)
N-[1-(2,4-dimethylphenyl)ethyl]propanamide
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]propanamide is an organic compound with the molecular formula C13H19NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 1-(2,4-dimethylphenyl)ethyl group
Aplicaciones Científicas De Investigación
N-[1-(2,4-dimethylphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]propanamide typically involves the reaction of 2,4-dimethylphenylacetic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
-
Step 1: Formation of Acyl Chloride
Reagents: 2,4-dimethylphenylacetic acid, thionyl chloride (SOCl2)
Conditions: Reflux in anhydrous conditions
Product: 2,4-dimethylphenylacetyl chloride
-
Step 2: Formation of Amide
Reagents: 2,4-dimethylphenylacetyl chloride, propanamide, triethylamine
Conditions: Room temperature, anhydrous conditions
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,4-dimethylphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Conditions: Anhydrous conditions, room temperature or elevated temperatures
-
Substitution
Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Conditions: Room temperature or elevated temperatures, depending on the reaction
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylacetophenone
Reduction: Formation of N-[1-(2,4-dimethylphenyl)ethyl]amine
Substitution: Formation of nitrated or halogenated derivatives of the aromatic ring
Mecanismo De Acción
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[1-(2,4-dimethylphenyl)ethyl]propanamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)formamide: Similar structure but with a formamide group instead of a propanamide group.
1-(2,4-dimethylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amide group.
1,2-Bis(3,4-dimethylphenyl)ethane: Similar aromatic substitution pattern but with an ethane backbone instead of an amide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-13(15)14-11(4)12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHYUZMRRBAYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


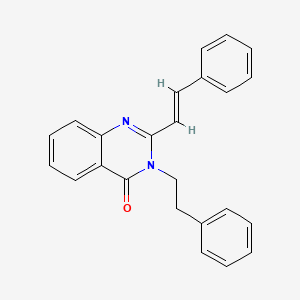
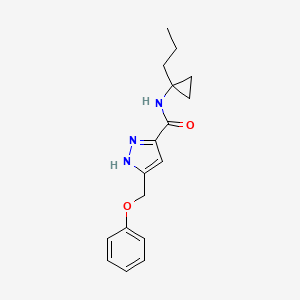
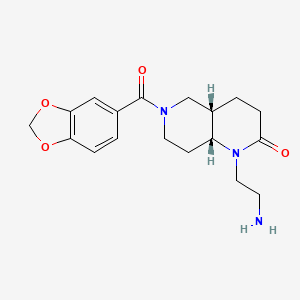

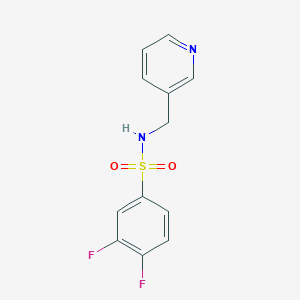
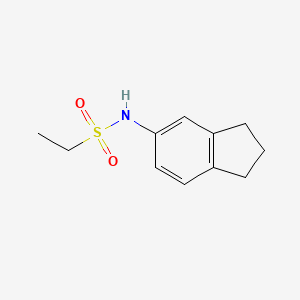
![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
![3-METHOXY-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B5266583.png)

![4-{4-[4-(4-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5266598.png)
![(6Z)-2-benzyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266601.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5266605.png)
